molecular formula C6H6N2O3 B1311512 Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 63001-30-9

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B1311512
CAS RN: 63001-30-9
M. Wt: 154.12 g/mol
InChI Key: REYKVZJYIFOXTI-UHFFFAOYSA-N
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Description

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues has been reported in the literature . These compounds were designed and synthesized as part of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues .


Molecular Structure Analysis

The molecular structure of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methyl ester group and an oxo group . The InChI code for this compound is 1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has a molecular weight of 154.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Future Directions

“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” and its analogues have shown promise in the treatment of acute lung injury and sepsis . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective and safer analogues.

properties

IUPAC Name

methyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKVZJYIFOXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429337
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS RN

63001-30-9
Record name METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate in the synthesis of cinnolines?

A: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives act as key starting materials in the described synthesis. Specifically, ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates are reacted with nitrostyrene derivatives under visible light irradiation and in the presence of a base catalyst []. This leads to a cascade reaction involving C–H activation of the pyridazine methyl group and the nitrostyrene's –N═O function, ultimately forming the desired polyfunctionally substituted cinnolines.

Q2: What are the advantages of this synthetic method compared to previously reported methods for cinnoline synthesis?

A2: This novel synthetic method presents several advantages over traditional methods:

  • Metal-Free Catalysis: The reaction utilizes visible light as the energy source and a base catalyst, eliminating the need for expensive and potentially toxic transition metal catalysts [].
  • Increased Energy Efficiency: Utilizing visible light as the energy source offers a more sustainable and energy-efficient approach compared to traditional heating methods [].
  • Mild Reaction Conditions: The reaction proceeds under mild conditions (room temperature, open air) compared to some previously reported methods requiring harsh acidic or basic conditions [].
  • High Yields and Selectivity: The reported method provides excellent yields (90-95%) of the desired cinnoline products with high selectivity [].

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